N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-propan-2-ylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-6-13-7-11(14-18(3,15)16)12(10)17-9-4-5-9/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
WVUSKFWNUDBJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-5-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-5-isopropylpyridin-3-YL)methanesulfonamide can be compared with similar compounds such as N-(3-cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide and (4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanamine . These compounds share structural similarities but differ in the position of functional groups and overall molecular configuration. The uniqueness of this compound lies in its specific arrangement of the cyclopropoxy and isopropyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
